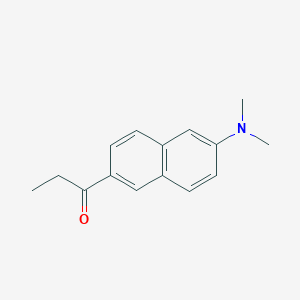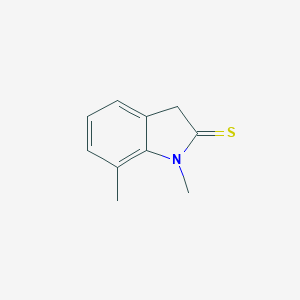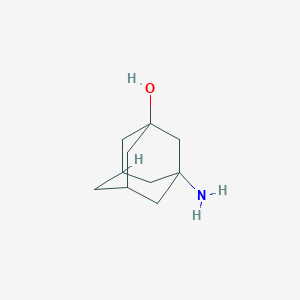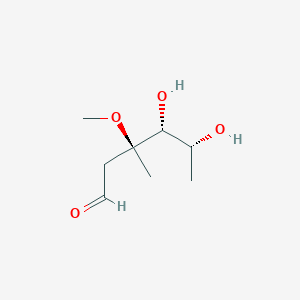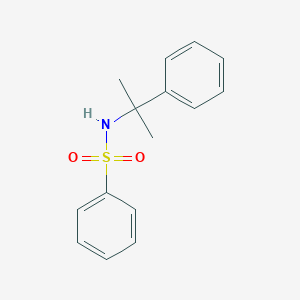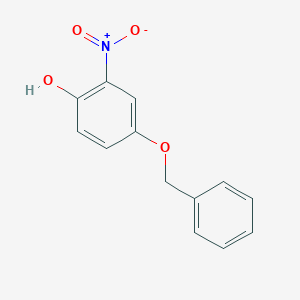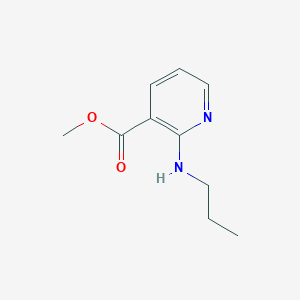
Methyl 2-(propylamino)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(propylamino)pyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique properties and is widely used in the synthesis of various drugs and pharmaceuticals. In
Mécanisme D'action
The mechanism of action of Methyl 2-(propylamino)pyridine-3-carboxylate involves the inhibition of various enzymes, including proteases and kinases. The compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This, in turn, leads to the inhibition of various cellular processes, including cell proliferation and inflammation.
Effets Biochimiques Et Physiologiques
Methyl 2-(propylamino)pyridine-3-carboxylate has been shown to exhibit significant biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes, which play a crucial role in the development of various diseases. It has also been shown to exhibit significant antiviral, anti-inflammatory, and anticancer activities. In addition, the compound has been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(propylamino)pyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is typically high. The compound is also stable and can be stored for extended periods without significant degradation. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Methyl 2-(propylamino)pyridine-3-carboxylate in scientific research. One potential area of research is the development of new drugs and pharmaceuticals based on the compound's unique properties. Another area of research is the study of the compound's mechanism of action, which could lead to the discovery of new targets for drug development. Additionally, the compound's neuroprotective effects make it a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the compound's antiviral activity makes it a potential candidate for the development of new antiviral drugs.
Méthodes De Synthèse
The synthesis of Methyl 2-(propylamino)pyridine-3-carboxylate involves the reaction of 3-pyridinecarboxylic acid with propylamine in the presence of methanol. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is typically high, and the purity can be further increased by using different purification techniques.
Applications De Recherche Scientifique
Methyl 2-(propylamino)pyridine-3-carboxylate has been extensively studied for its potential use in medicinal chemistry and pharmacology. It has been found to exhibit significant antiviral, anti-inflammatory, and anticancer activities. The compound has also been shown to inhibit the activity of various enzymes, including proteases and kinases, which play a crucial role in the development of various diseases.
Propriétés
Numéro CAS |
157276-72-7 |
|---|---|
Nom du produit |
Methyl 2-(propylamino)pyridine-3-carboxylate |
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 2-(propylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h4-5,7H,3,6H2,1-2H3,(H,11,12) |
Clé InChI |
IPXKYULAQRBKMV-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=CC=N1)C(=O)OC |
SMILES canonique |
CCCNC1=C(C=CC=N1)C(=O)OC |
Synonymes |
3-Pyridinecarboxylicacid,2-(propylamino)-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



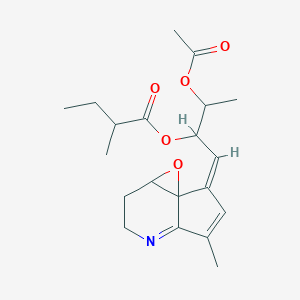
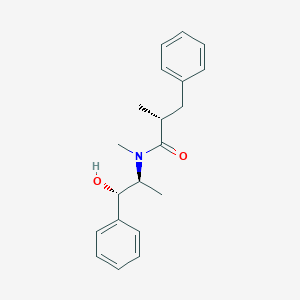
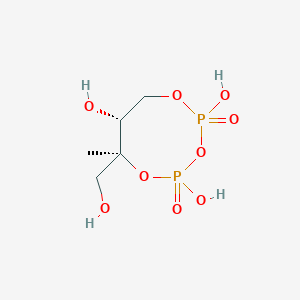
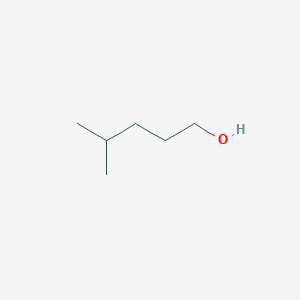
![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)

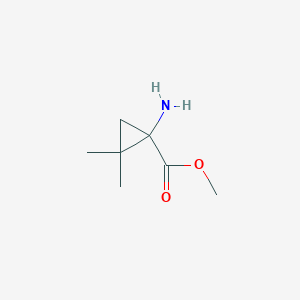
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)
